ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core fused with a tetrahydro ring system (positions 4,5,6,7), an ethyl carboxylate group at position 3, and a complex substituent at position 2. This substituent comprises a (2Z)-configured chromen-2-ylidene moiety linked via an amino group to a 3-[(4-methylphenyl)carbamoyl] group.
Properties
IUPAC Name |
ethyl 2-[(Z)-[3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-3-33-28(32)24-20-9-5-7-11-23(20)35-27(24)30-26-21(16-18-8-4-6-10-22(18)34-26)25(31)29-19-14-12-17(2)13-15-19/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,29,31)/b30-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWFUPKWIZGSF-BXVZCJGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structural Overview
The compound belongs to the class of benzothiophene derivatives and features a unique molecular structure characterized by multiple rings and functional groups, including:
- Ethyl ester group
- Amino group
- Carbamoyl substituent on the chromenylidene framework
The molecular formula is , with a molecular weight of approximately 486.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the chromenylidene framework through condensation reactions.
- Introduction of the benzothiophene moiety via cyclization processes.
- Functionalization to incorporate the ethyl ester and amino groups.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms. For instance, studies have shown that derivatives of related structures possess antibacterial effects against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
These findings suggest that the compound may also exhibit similar biological properties .
Anti-inflammatory and Anticancer Potential
Further investigations into related compounds have revealed their potential as anti-inflammatory agents. These compounds inhibit key enzymes involved in inflammatory pathways, such as:
- Cyclooxygenase (COX)
- Inducible nitric oxide synthase (iNOS)
In vitro studies have demonstrated that these compounds can reduce nitric oxide production in stimulated macrophages, indicating a possible mechanism for their anti-inflammatory activity .
Moreover, some derivatives have shown promising anticancer activity in cell line studies, suggesting that they may interfere with cancer cell proliferation through various mechanisms .
Case Study 1: Antimicrobial Screening
In a study assessing antimicrobial efficacy, a series of compounds structurally related to this compound were synthesized and tested against several pathogens. The results showed that specific derivatives exhibited notable inhibition zones against both bacterial and fungal strains .
Case Study 2: Anti-cancer Evaluation
Another study focused on evaluating the anticancer potential of benzothiophene derivatives in various cancer cell lines. The results indicated significant cytotoxicity in certain derivatives at micromolar concentrations. Mechanistic studies suggested that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Effective against multiple strains | |
| Candida albicans | Antifungal activity confirmed | |
| Anti-inflammatory | RAW 264.7 macrophages | Reduced NO production |
| Anticancer | Various cancer cell lines | Induced apoptosis; cytotoxic effects noted |
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group in the target compound increases logP compared to the 4-chlorophenyl analogue (logP ~3.5 vs. ~3.8) due to reduced electronegativity .
- Solubility: The chromenylideneamino group may reduce aqueous solubility compared to the methoxy-oxobutanoyl analogue, which has polar ester and ketone functionalities .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to benzothiophene derivatives (e.g., CAS 860788-09-6) when employing Morgan fingerprints (radius=2). However, similarity drops to ~40% for chromene-based analogues, highlighting core structural divergence .
Table 2: Similarity Indices
| Compound Pair | Similarity Metric | Tanimoto Coefficient |
|---|---|---|
| Target Compound vs. CAS 860788-09-6 | Morgan Fingerprint | 0.68 |
| Target Compound vs. Chromene Derivative | MACCS Keys | 0.42 |
Research Findings
Structural Flexibility: Substituents at position 2 significantly modulate physicochemical properties and target selectivity.
Similarity Metrics Matter : Tanimoto coefficients vary with fingerprint type, underscoring the need for multi-method validation in virtual screening ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
